molecular formula C106H179N33O24S4 B1151254 Tertiapin LQ

Tertiapin LQ

Cat. No. B1151254
M. Wt: 2428.03
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Blocker of Kir1.1 channels;  displays >250-fold selectivity for Kir1.1 (Kd values are 1.1, 274 and 361 nM for Kir1.1, Kir3.1/3.2 and Kir3.1/3.4 respectively).

Scientific Research Applications

Cardiac Myocyte Ion Channels

Tertiapin LQ, a peptide derived from honey bee venom, has shown significant potency in blocking muscarinic K+ channels in rabbit cardiac myocytes. This specific blocking action plays a role in parasympathetic regulation of the heartbeat and has implications for understanding cardiac functions (Kitamura et al., 2000).

Blockade of Large Conductance K+ Channels

Research on Tertiapin-Q, a derivative of this compound, revealed its ability to inhibit recombinant human voltage-dependent Ca2+-activated large conductance K+ channels, as well as mouse inwardly rectifying GIRK1+GIRK2 channels. This action has potential therapeutic implications, especially in pain physiology and therapy (Kanjhan et al., 2005).

Stability and Functional Similarity

The stability and functional similarity of Tertiapin-Q to native Tertiapin make it a valuable molecular probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Interaction with Kir3.2 Channel

This compound has been studied for its binding interaction with the Kir3.2 channel, a type of inward rectifier K+ channel. Molecular dynamics simulations have helped understand the binding mode and the key residues responsible for Tertiapin's selectivity (Li, Chen, & Chung, 2016).

Mechanisms of Channel Inhibition

Further research into Tertiapin-Q's interaction with inward-rectifier K+ channels provided insights into its molecular mechanisms of channel inhibition. This research underscores its potential as a pharmacological tool (Jin, Klem, Lewis, & Lu, 1999).

Interaction with Calmodulin

Tertiapin shows specific interaction with calmodulin in the presence of Ca2+, affecting the calmodulin-cAMP phosphodiesterase system. This interaction may be crucial for understanding Tertiapin's toxic effects in nervous tissue (Miroshnikov et al., 1983).

Role in Cardiac Conduction

The bee venom peptide Tertiapin has been implicated in the modulation of cardiac conduction, particularly in acetylcholine-induced atrioventricular blocks. This highlights its potential role in cardiac arrhythmias (Drici et al., 2000).

Molecular Determinants in Neuronal Kir3.2 Channels

Research has focused on understanding how Tertiapin blocks neuronal Kir3.2 channels at the molecular level. This could aid in the development of peptide variants for specific Kir channel blocking properties (Patel, Kuyucak, & Doupnik, 2020).

Immunoproteomics and Antigenic Epitope Prediction

Tertiapin has been studied for its immunological properties and potential in gene therapy or recombinant DNA vaccines targeting multiple antigenic components (Gomase, Phadnis, & Ghatak, 2009).

properties

Molecular Formula

C106H179N33O24S4

Molecular Weight

2428.03

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC(C)C)C(C)CC)C(C)CC

Origin of Product

United States

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